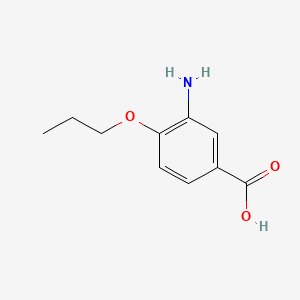

Ethanol, 2-(4-aminophenoxy)-, hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, involves reactions like esterification, nitrification, hydrolysis, and reduction. A key intermediate for cardiovascular drugs, 2-(4-aminophenyl) ethanol, can be synthesized from β-phenylethanol through a four-step reaction process, achieving a total yield of 66.4% and an HPLC purity of 99.77% (Zhang Wei-xing, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds, such as Copper(II) halide complexes, reveals a polymeric structure consisting of infinite chains of bridged copper(II) ions. The coordination geometries vary, indicating the complex interactions and the potential for diverse molecular configurations (I. M. Vezzosi et al., 1989).

Chemical Reactions and Properties

Hydrogen bonding plays a significant role in the properties and reactivity of 4-aminophenyl ethanol. Functional groups like amine and hydroxyl can form hydrogen bonds with carboxylic acids, influencing the structure and reactivity of complexes involving compounds like 4-aminophenyl ethanol (D. Obenchain et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, such as 2-aminophenol 1,6-dioxygenase, are characterized by molecular mass and subunit structure, which are essential for understanding the behavior and applications of Ethanol, 2-(4-aminophenoxy)-, hydrochloride. These properties influence the enzyme's substrate range and reactivity (Urs Lendenmann, J. Spain, 1996).

Chemical Properties Analysis

The chemical properties of Ethanol, 2-(4-aminophenoxy)-, hydrochloride can be inferred from studies on similar compounds, demonstrating significant interactions like hydrogen bonding and the ability to form complexes with metal ions. These interactions are pivotal in determining the compound's reactivity and potential applications in synthesizing metal complexes (Yongshu Xie et al., 2005).

Aplicaciones Científicas De Investigación

Application Summary

“Ethanol, 2-(4-aminophenoxy)-, hydrochloride” is a compound that can be used in the field of medicinal chemistry . It’s a part of a group of interdisciplinary sciences that combine chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .

Methods of Application

The compound can be synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids . Finally, phenoxy acetic acids and ethanolamine are subjected to microwave irradiation to produce the desired compound .

Results or Outcomes

The synthesized compound can be used as a building block for the synthesis of bioactive natural products and conducting polymers . It can also be used to study the utilization of drugs and their biological effects .

Safety And Hazards

The safety information for “Ethanol, 2-(4-aminophenoxy)-, hydrochloride” indicates that it is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects . It may also cause damage to organs (Kidney) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

2-(4-aminophenoxy)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSTDOZPRSAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069518 | |

| Record name | Ethanol, 2-(4-aminophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(4-aminophenoxy)-, hydrochloride | |

CAS RN |

61886-41-7 | |

| Record name | Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61886-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(4-aminophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)